2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofurans are found in a variety of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Benzofurans, for instance, can undergo a variety of reactions .Scientific Research Applications
Synthesis of Phenoxy Amide Derivatives
Research has been conducted on synthesizing new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide, involving methods that explore the influence of solvent on chlorination in the benzene ring of phenoxy acetamide additives. These studies reveal that solvents with higher polarity favor chlorination, indicating potential for further chemical manipulation and applications in various fields (Hong Wang et al., 2011).
Spectroscopic and Quantum Mechanical Studies
Another study focused on the spectroscopic and quantum mechanical analysis of bioactive benzothiazolinone acetamide analogs. This research aimed at exploring these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, the study also looked into the non-linear optical (NLO) activity of the compounds, suggesting potential applications in photovoltaic cells and molecular docking studies to understand binding interactions with biological targets (Y. Mary et al., 2020).
Anticonvulsant Activity Evaluation
Further research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives has been conducted to evaluate their anticonvulsant activities. These studies involve synthesis, molecular docking to predict activity against GABAergic biotargets, and in vivo experimentation to assess efficacy in treating seizures. This work underscores the pharmacophore role of the cyclic amide fragment in anticonvulsant activity, contributing valuable insights into potential therapeutic applications (Wassim El Kayal et al., 2022).
Degradation of Chlorophenol Compounds
In the context of environmental science, studies have been carried out on the degradation of 4-chlorophenol using organic oxidants and UV irradiation, investigating the rate parameters of this process. Such research is critical for developing effective wastewater treatment solutions, highlighting the environmental relevance of these chemical compounds (Swati Sharma et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-13-5-7-14(8-6-13)21-11-17(20)19-9-12-10-22-16-4-2-1-3-15(12)16/h1-8,12H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTXUVILWCGXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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